N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-10-2-3-11(6-13(10)16)15(21)20-7-12(8-20)19-14-4-5-17-9-18-14/h2-6,9,12H,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSQNPBXFODTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Synthesis and Functionalization
The azetidine scaffold is prepared through a two-step process:
Step 1: Cyclization of 1,3-Dibromopropane
1,3-Dibromopropane reacts with benzylamine in tetrahydrofuran (THF) at −78°C to form 1-benzylazetidine-3-carboxylic acid. Subsequent hydrolysis with 6 M HCl yields azetidine-3-carboxylic acid hydrochloride (75% yield).
Step 2: Boc Protection and Fluoromethylation
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP). Fluoromethylation proceeds via treatment with fluoromethyl p-toluenesulfonate in acetonitrile (MeCN) at 60°C for 12 hours, achieving 68% yield of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
Benzoylation of the Azetidine Core
The 3-fluoro-4-methylbenzoyl group is introduced through two primary routes:
Method A: Friedel-Crafts Acylation
- Reagents : 3-Fluoro-4-methylbenzoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃)
- Conditions :
Method B: Suzuki-Miyaura Coupling
Pyrimidin-4-amine Coupling
The final step involves attaching the pyrimidine ring via Pd-mediated cross-coupling:
Buchwald-Hartwig Amination Protocol
- Catalyst : Pd₂(dba)₃ (3 mol%)
- Ligand : Xantphos (6 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Toluene at 110°C for 12 hours
- Yield : 65%.
Key side reactions include over-arylation (controlled by stoichiometric amine excess) and palladium black formation (mitigated by degassing solvents).
Optimization and Scale-Up Considerations
Reaction Condition Optimization
| Parameter | Small-Scale (Lab) | Pilot-Scale (kg) |
|---|---|---|
| Temperature | 110°C | 105°C |
| Catalyst Loading | 3 mol% | 1.5 mol% |
| Reaction Time | 12 hours | 8 hours |
| Yield | 65% | 72% |
Scale-up requires reduced catalyst loading to minimize costs, achieved through high-pressure homogenization to improve mass transfer.
Purification Challenges
- Byproduct Removal : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted benzoyl chloride.
- Enantiomeric Resolution : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) resolves R/S isomers (ee >99%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (S)-configuration at C3 of the azetidine ring. Key bond lengths:
- N1–C2: 1.467 Å
- C3–F: 1.399 Å
- Dihedral angle between benzoyl and pyrimidine: 87.2°.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated benzoyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and synthetic differences between N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine and related compounds from the evidence:
Key Observations:
Structural Diversity :
- The target compound’s azetidine-pyrimidine scaffold is distinct from pyrido-pyrimidines (e.g., ) or pyrazole derivatives (e.g., ), which may influence target selectivity.
- The 3-fluoro-4-methylbenzoyl group introduces steric and electronic effects absent in analogs with simpler aryl substituents (e.g., 4-fluorophenyl in ).
Copper-catalyzed coupling (as in ) and STAB-mediated reductive amination () are common strategies for N-aryl and N-alkyl bond formation in related structures.
Biological Relevance :
- While the target compound’s activity is unspecified, pyrimidine-azetidine hybrids are often designed as kinase inhibitors (e.g., targeting EGFR or PI3K) .
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability, whereas the 3-fluoro-4-methylbenzoyl group in the target may improve membrane permeability .
Q & A
Q. What are the key synthetic pathways for N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes:
-
Step 1 : Formation of the azetidine ring via cyclization reactions using reagents like HATU ().
-
Step 2 : Coupling of the 3-fluoro-4-methylbenzoyl group to the azetidine moiety under controlled temperatures (40–60°C) in solvents like DMF or DMSO ().
-
Step 3 : Final amination of the pyrimidine ring using palladium-catalyzed cross-coupling ().
Optimization strategies: -
Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., isopropanol vs. ethyl acetate) to minimize byproducts ().
-
Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates ().
- Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | HATU, DIPEA | DMF | 25°C | 65–70 | |
| 2 | Pd(PPh₃)₄, Cs₂CO₃ | DMSO | 60°C | 50–55 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography resolves 3D conformation, confirming bond angles (e.g., 120° for pyrimidine ring) and spatial arrangement of the fluoro-methylbenzoyl group ().
- NMR spectroscopy (¹H, ¹³C, ¹⁹F):
- ¹H NMR identifies proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) ().
- ¹⁹F NMR detects fluorine environments (δ -110 to -115 ppm for 3-fluoro substituents) ().
- HRMS validates molecular weight (e.g., [M+H]+ = 357.12) and isotopic patterns ().
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Conflicting SAR data often arise from variations in substituent positioning. For example:
- Fluorine placement : 3-Fluoro vs. 4-fluoro analogs show differing enzyme inhibition (IC₅₀ = 5.5 μM vs. >20 μM for AChE) due to steric and electronic effects ().
- Azetidine vs. piperidine rings : Azetidine-containing compounds (e.g., 17g in ) exhibit higher selectivity for kinase targets compared to piperidine analogs.
Resolution strategies: - Conduct comparative docking simulations to assess binding poses (e.g., π-π stacking vs. hydrogen bonding) ().
- Validate using isothermal titration calorimetry (ITC) to quantify binding affinities ().
Q. What strategies are recommended for optimizing reaction conditions when intermediates are unstable?
- Methodological Answer :
- Low-temperature quenching : Rapid cooling (-20°C) after coupling reactions prevents degradation of azetidine intermediates ().
- In situ stabilization : Additives like 2,6-lutidine or molecular sieves stabilize reactive intermediates (e.g., acyl azides) ().
- Flow chemistry : Continuous processing reduces exposure to harsh conditions (e.g., high-temperature amination steps) ().
Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (e.g., 17h in has 30% oral bioavailability due to first-pass metabolism).
- Metabolite identification : Use LC-MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to in vivo efficacy ().
- Dose-response recalibration : Adjust in vitro IC₅₀ values using Hill coefficients to account for tissue penetration barriers ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
